molecular formula C24H42Br2N2S2Si2 B567813 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole CAS No. 1223559-98-5

4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole

Cat. No.: B567813
CAS No.: 1223559-98-5
M. Wt: 638.712
InChI Key: HNWAYAXELMAWTB-UHFFFAOYSA-N
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Description

4,4’-Dibromo-2,2’-bis(triisopropylsilyl)-5,5’-bithiazole is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of bromine atoms and triisopropylsilyl groups attached to a bithiazole core

Preparation Methods

The synthesis of 4,4’-Dibromo-2,2’-bis(triisopropylsilyl)-5,5’-bithiazole typically involves the bromination of its parent heterocycle. The reaction conditions for this process include the use of bromine as a reagent and a suitable solvent, such as dichloromethane, under controlled temperature conditions . The structure of the resulting compound is confirmed by X-ray analysis . Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure efficiency and safety.

Chemical Reactions Analysis

4,4’-Dibromo-2,2’-bis(triisopropylsilyl)-5,5’-bithiazole undergoes various types of chemical reactions, including:

The major products formed from these reactions include various arylated and aminated derivatives, which can be useful building blocks for further chemical synthesis.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4’-Dibromo-2,2’-bis(triisopropylsilyl)-5,5’-bithiazole involves its interaction with various molecular targets and pathways. The compound’s electron-deficient nature allows it to participate in electron transfer processes, making it useful in applications such as photovoltaics and OLEDs

Comparison with Similar Compounds

Similar compounds to 4,4’-Dibromo-2,2’-bis(triisopropylsilyl)-5,5’-bithiazole include:

The uniqueness of 4,4’-Dibromo-2,2’-bis(triisopropylsilyl)-5,5’-bithiazole lies in its specific combination of bromine atoms and triisopropylsilyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

[4-bromo-5-[4-bromo-2-tri(propan-2-yl)silyl-1,3-thiazol-5-yl]-1,3-thiazol-2-yl]-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42Br2N2S2Si2/c1-13(2)31(14(3)4,15(5)6)23-27-21(25)19(29-23)20-22(26)28-24(30-20)32(16(7)8,17(9)10)18(11)12/h13-18H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWAYAXELMAWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C1=NC(=C(S1)C2=C(N=C(S2)[Si](C(C)C)(C(C)C)C(C)C)Br)Br)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42Br2N2S2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735651
Record name 4,4'-Dibromo-2,2'-bis[tri(propan-2-yl)silyl]-5,5'-bi-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223559-98-5
Record name 4,4'-Dibromo-2,2'-bis[tri(propan-2-yl)silyl]-5,5'-bi-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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